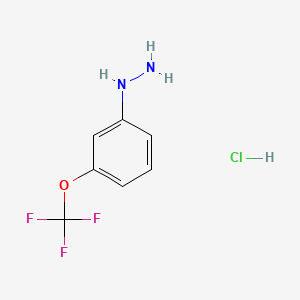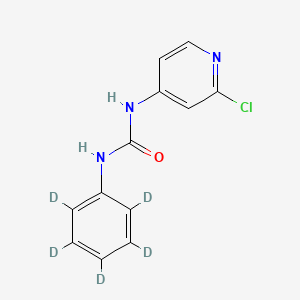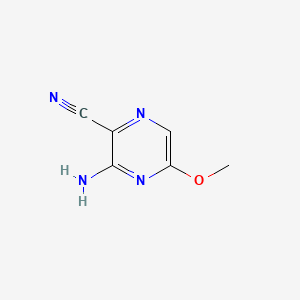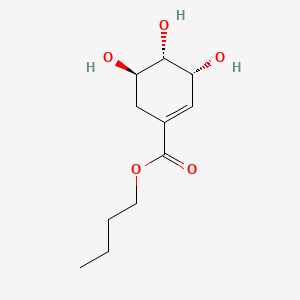
(3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate
Overview
Description
“(3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate” is a chemical compound. It is a derivative of shikimic acid, which is a cyclohexenecarboxylate and a hydroxy monocarboxylic acid anion .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H9O5 . It has three defined stereocentres .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 173.14 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Cytotoxicity Studies
A study by Aghil et al. (1992) examined the synthesis and anti-tumor activity of several shikimate analogues, including (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate. The research found significant in vitro cytotoxicity in certain analogues, revealing their potential in cancer treatment research (Aghil et al., 1992).
Crystallographic Analysis
Ri-long Liu et al. (2013) conducted a study focusing on the crystal structure of a similar compound, which could provide valuable insights for developing new pharmaceuticals or understanding the chemical properties of such compounds (Ri-long Liu, Shi, Xu, & Li, 2013).
Synthesis Techniques
Research by Usami et al. (2006) involved the first total synthesis of (-)-pericosine A, a related compound, from (-)-shikimic acid. This work contributed to understanding the structure and possible synthetic routes of similar compounds (Usami et al., 2006).
Stereocontrolled Transformation Research
Fernandez et al. (2008) explored the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, providing insights into the chemical transformations and syntheses of complex molecules like this compound (Fernandez, Estévez, Sussman, & Estévez, 2008).
Chemical Reaction Studies
Various studies have explored the chemical reactions and properties of structurally similar compounds. For instance, research by Utley et al. (1995) on the electrochemical hydrodimerisation of Methyl 4-tert-Butylcyclohex-1-enecarboxylate highlights the potential for understanding the electroorganic reactions of cyclohexene derivatives (Utley, Güllü, Matteis, Motevalli, & Nielsen, 1995).
Properties
IUPAC Name |
butyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-2-3-4-16-11(15)7-5-8(12)10(14)9(13)6-7/h5,8-10,12-14H,2-4,6H2,1H3/t8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPXYBVKOQHAOL-OPRDCNLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(C(C(C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


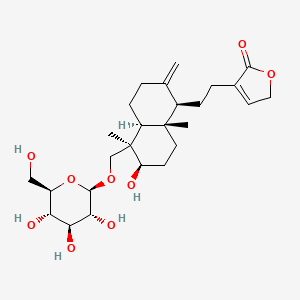
![1H-Pyrimido[5,4-c]azepine (9CI)](/img/no-structure.png)
